N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
Description
N-(4-{[(2E)-6-Methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at position 4. The compound includes a carbamoyl linker connecting the benzothiazole system to a phenyl ring, which is further functionalized with a morpholine-4-carboxamide group at the para position. The (2E)-configuration of the benzothiazol-2(3H)-ylidene moiety suggests a planar, conjugated structure, which may influence its electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-6-7-16-17(12-15)29-19(22-16)23-18(25)13-2-4-14(5-3-13)21-20(26)24-8-10-28-11-9-24/h2-7,12H,8-11H2,1H3,(H,21,26)(H,22,23,25) |
InChI Key |
PGELUVAQQGWRMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methoxybenzothiazole with an appropriate isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 4-aminophenylmorpholine-4-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzothiazole ring can lead to a dihydrobenzothiazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has shown potential as an antibacterial and antifungal agent. Its ability to interact with biological membranes makes it a candidate for further pharmacological studies .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-{[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be contextualized against analogous benzothiazole derivatives described in the evidence. Key structural variations include substituents on the benzothiazole core, linker groups, and terminal functional moieties. Below is a comparative analysis:
Substituent Effects on the Benzothiazole Core
- Target Compound : Features a 6-methoxy group on the benzothiazole ring, which may enhance electron-donating properties and influence solubility.
- Compound 6e/6f (): Include a 4-bromophenyl and quinolin-3-yl substituent on the thiazole ring. These compounds exhibit higher melting points (180–192°C) compared to typical morpholine-containing derivatives, likely due to increased crystallinity from halogen and aromatic groups .
- N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide (): Substituted with a morpholine sulfonyl group at position 5.
Linker and Terminal Group Variations
- Target Compound: Uses a carbamoyl-phenyl linker, providing rigidity and conjugation.
- Compound 6e/6f () : Employ an alkyl chain (octanamide/decanamide) as the terminal group. Longer alkyl chains (e.g., decanamide in 6f) lower melting points (180°C for 6f vs. 192°C for 6e) due to reduced crystallinity, as seen in their elemental analysis (C: 62.65% vs. 61.39%) .
- N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide () : Incorporates a morpholine sulfonylbenzamide terminal group. The sulfonylbenzamide moiety may enhance binding to charged or polar enzyme active sites compared to carboxamide derivatives .
Physicochemical and Spectroscopic Properties
Research Implications and Structural Trends
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 6-methoxy group likely increases electron density on the benzothiazole ring compared to sulfonyl () or bromophenyl () substituents. This may alter redox properties or binding affinities in biological targets.
- Solubility vs. Bioavailability : Morpholine derivatives (Target, –3) generally exhibit better solubility than alkyl-amides (). However, longer alkyl chains (e.g., 6f) may improve lipid membrane penetration, critical for CNS-targeting drugs .
- Synthetic Challenges : The target compound’s carbamoyl-phenyl linker requires precise coupling conditions to avoid isomerization or byproducts, as seen in the moderate yields (71–73%) of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
